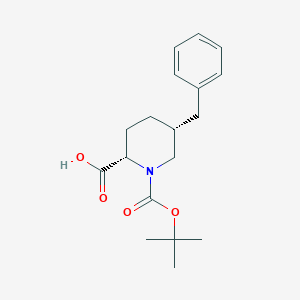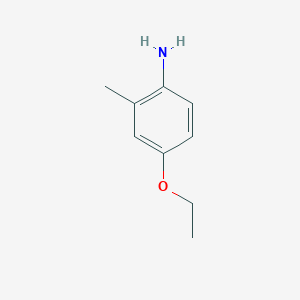
2,3-Dibromo-4-méthylthiophène
Vue d'ensemble
Description
2,3-Dibromo-4-methylthiophene is a chemical compound characterized by its bromine and methyl functional groups attached to a thiophene ring.
Applications De Recherche Scientifique
2,3-Dibromo-4-methylthiophene has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2,3-Dibromo-4-methylthiophene is primarily used in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in the organic molecules that participate in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the 2,3-Dibromo-4-methylthiophene is coupled with an organoboron compound in the presence of a palladium catalyst . The palladium catalyst facilitates the transfer of the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound with a halide or pseudo-halide . The 2,3-Dibromo-4-methylthiophene serves as the halide in this reaction .
Result of Action
The result of the action of 2,3-Dibromo-4-methylthiophene is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The action of 2,3-Dibromo-4-methylthiophene is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a variety of environments, including aqueous and organic solvents . The stability of 2,3-Dibromo-4-methylthiophene is also an important factor, as it needs to be stable under the reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylthiophene typically involves the bromination of 4-methylthiophene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2 and 3 positions of the thiophene ring .
Industrial Production Methods: Industrial production of 2,3-Dibromo-4-methylthiophene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-4-methylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura and Stille coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents like dimethylformamide at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions including the use of bases like potassium carbonate and solvents such as toluene.
Major Products:
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or extended conjugated systems, useful in materials science.
Comparaison Avec Des Composés Similaires
2,5-Dibromo-3-methylthiophene: Similar in structure but with bromine atoms at the 2 and 5 positions, leading to different reactivity and applications.
2,3-Dibromothiophene: Lacks the methyl group, which affects its physical properties and reactivity.
2,5-Dibromo-4-methylpyridine: Contains a pyridine ring instead of thiophene, resulting in different electronic properties and uses.
Uniqueness: 2,3-Dibromo-4-methylthiophene is unique due to the presence of both bromine and methyl groups on the thiophene ring, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and materials .
Propriétés
IUPAC Name |
2,3-dibromo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-2-8-5(7)4(3)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYLRMUZATVKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560174 | |
| Record name | 2,3-Dibromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125257-38-7 | |
| Record name | 2,3-Dibromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-4-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-(NaphthaleN-2yl)benoza[a]athracene](/img/structure/B176865.png)




